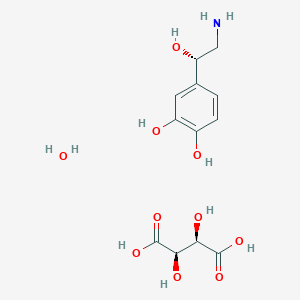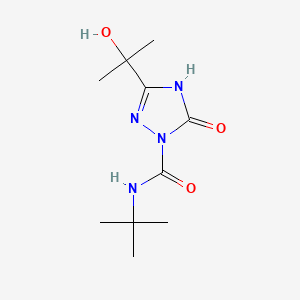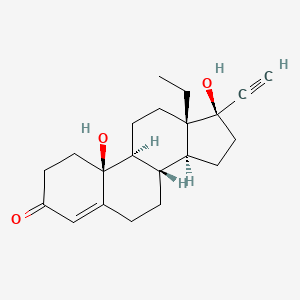
Noradrenaline bitartrate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Noradrenaline bitartrate monohydrate, also known as Norepinephrine bitartrate, is a direct alpha-adrenergic receptor stimulator . It is a precursor of epinephrine that is secreted by the adrenal medulla and is a widespread central and autonomic neurotransmitter . Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .
Molecular Structure Analysis
The molecular formula of Noradrenaline bitartrate monohydrate is C12H19NO10, and its molecular weight is 337.28 . The IUPAC name is (2R,3R)-2,3-dihydroxybutanedioic acid 4- [(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol hydrate .Physical And Chemical Properties Analysis
Noradrenaline bitartrate monohydrate is a solid substance . It is insoluble in ethanol, but soluble in DMSO and water . Its solubility in water is ≥51 mg/mL, and in DMSO, it is ≥11.35 mg/mL .Aplicaciones Científicas De Investigación
Stability in Intensive Care Units : Noradrenaline bitartrate solutions are physicochemically stable for at least 30 days when stored at specific temperatures, making them suitable for use in intensive care units (Lardinois et al., 2018).
Effects on the Central Nervous System : Noradrenaline bitartrate and related compounds have been studied for their effects on the central nervous system of chickens, revealing insights into their neuropharmacological properties (Dewhurst & Marley, 1965).
Stereoselectivity in Peripheral Organs : Research on the stereoselectivity of noradrenaline uptake in peripheral organs like the rabbit vas deferens and iris/ciliary body has shown marked preferences for specific stereoisomers of noradrenaline (Hendley & Snyder, 1972).
Thermoregulatory Effects : Intraspinal injections of Noradrenaline bitartrate in rats have been studied to understand their effects on thermoregulation (LoPachin & Rudy, 1982).
Fluorimetric Determination : The fluorimetric determination of noradrenaline bitartrate has been a subject of study, focusing on its stability and clinical applications (Erne & Canbäck, 1955).
Noradrenaline in Antidepressant Treatments : The role of noradrenaline in antidepressant treatments, including its pharmacological and clinical aspects, has been explored. This includes the impact of noradrenaline reuptake inhibitors in treating major depression and other neuropsychiatric diseases (Dell’Osso et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Noradrenaline bitartrate monohydrate has a wide range of applications in cardiovascular research, central nervous system studies, and drug development . With continuous advancements in research technology and a deeper understanding of its role in neural signal transmission, Noradrenaline bitartrate monohydrate is expected to play an even more significant role in biological research and contribute greatly to human health .
Propiedades
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCGLZYLJMGKP-PYYOGZMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)








![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)